1-Butyl-2-methylpyridinium triflate; 99%
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Description
1-Butyl-2-methylpyridinium triflate is a type of ionic liquid . It is used as a solvent in various chemical reactions, catalysis, and separations due to its ability to dissolve a wide range of organic and inorganic compounds .
Molecular Structure Analysis
The molecular structure of 1-Butyl-2-methylpyridinium triflate can be influenced by the positional isomeric cationic structure . A study has compared the properties of 1-butyl-2-methylpyridinium tetrafluoroborate with those of 1-butyl-3-methylpyridinium tetrafluoroborate and 1-butyl-4-methylpyridinium tetrafluoroborate .Physical And Chemical Properties Analysis
A thermophysical study of 1-butyl-2-methylpyridinium tetrafluoroborate has been performed, which includes measurements of density, speed of sound, refractive index, kinematic viscosity, surface tension, and thermal properties .Safety and Hazards
Mechanism of Action
Target of Action
It’s known that this compound is used in laboratory chemicals and the manufacture of substances
Mode of Action
It’s known to be involved in the formation of benzyl esters of carboxylic acids in the presence of triethylamine , suggesting it may act as a catalyst or reagent in chemical reactions. More research is required to elucidate the exact interactions with its targets and the resulting changes.
Biochemical Pathways
The compound’s role in the formation of benzyl esters suggests it may influence esterification reactions, but the specific pathways and their downstream effects need further investigation.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Butyl-2-methylpyridinium triflate. It’s important to note that this compound should be handled appropriately in a laboratory setting to ensure safety .
properties
IUPAC Name |
1-butyl-2-methylpyridin-1-ium;trifluoromethanesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N.CHF3O3S/c1-3-4-8-11-9-6-5-7-10(11)2;2-1(3,4)8(5,6)7/h5-7,9H,3-4,8H2,1-2H3;(H,5,6,7)/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLOOVQAZYDNHIQ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+]1=CC=CC=C1C.C(F)(F)(F)S(=O)(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3049388 |
Source
|
Record name | 1-Butyl-2-methylpyridinium trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3049388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1770850-20-8 |
Source
|
Record name | 1-Butyl-2-methylpyridinium trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3049388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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